molecular formula C7H13N3 B1638555 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine CAS No. 883542-41-4

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine

Cat. No.: B1638555
CAS No.: 883542-41-4
M. Wt: 139.2 g/mol
InChI Key: PJPVGDRFDSHWPJ-UHFFFAOYSA-N
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Description

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine is an organic compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole core.

    Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen position.

    Ethylation: The next step involves the introduction of the ethylamine side chain. This can be achieved by reacting the methylated imidazole with ethylene oxide or ethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain can be modified by reacting with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism by which Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the ethylamine side chain, making it less versatile in certain applications.

    Histamine: Contains an imidazole ring but has different substituents, leading to distinct biological activities.

    Imidazole-4-acetic acid: Another imidazole derivative with different functional groups, used in different research contexts.

Uniqueness

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethylamine groups allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-3-8-2/h4,6,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPVGDRFDSHWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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